molecular formula C13H16ClN2O B194371 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 120004-79-7

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B194371
M. Wt: 253.72 g/mol
InChI Key: SRMLSNBGMDJSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one” is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Oxidative Aromatization in Organic Synthesis

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one has been utilized in the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones using transition-metal-activated persulfate salts. This methodology was highlighted in the context of green chemistry due to its efficiency and is pertinent in the synthesis of various quinolin-2(1H)-one derivatives. The specific application includes its use as a key intermediate in the production of brexpiprazole (Chen et al., 2019).

Anticancer Research

Compounds structurally related to 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising results in anticancer research. They exhibit significant antiproliferative activity against human tumor cell lines and induce apoptosis, disrupt tumor vasculature, and are being considered as novel tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Innovative Synthesis Approaches

Innovative synthesis methods have been developed for compounds like 7-Hydroxyquinolin-2(1H)-one, a molecule of interest in medicinal chemistry due to its presence in drugs like brexpiprazole. These methods focus on improving the yield and reaction time, addressing drawbacks such as high reaction temperature and the use of hazardous chemicals (Reddy et al., 2018).

Electrochemical and Photophysical Studies

Electrochemical and photophysical properties of novel 2,3-dihydroquinazolin-4(1H)-ones have been extensively studied, revealing their potential in optical applications and their moderate to good anticancer activities. These studies also involve comprehensive Density Functional Theory (DFT) computations to closely align the theoretical and experimental findings (Kamble et al., 2017).

Antimicrobial Applications

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated for their antimicrobial properties. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones have shown promising results in vitro for their antimicrobial activity, indicating the potential application of these compounds in fighting microbial infections (Hassanin & Ibrahim, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

Future Directions

As for future directions, it’s important to note that this compound is used for research purposes only . Further studies could explore its potential applications in various fields of research.

properties

IUPAC Name

7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMLSNBGMDJSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440419
Record name 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

CAS RN

120004-79-7
Record name 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120004-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-bromo-4-chloro-butane (3.4 g, 20 mmol), anhydrous potassium carbonate powder (4.14 g, 30 mmol) and 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.63 g, 10 mmol) are added to 10 ml of acetone and reflux for 24 hours. The reaction solution is evaporated to dryness and dispersed with 20 ml of dichloromethane and 20 ml of water respectively. The organic layer is extracted with water (20 ml×2) and saturated saline (20 ml) successively, dried over anhydrous magnesium sulfate, and evaporated to dryness to obtain a light yellow powder. The powder is slurried with n-hexane (20 ml×3), filtered, and dried to obtain 1.98 g of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, with a yield of 78%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-bromo-4-chloro butane (500 ml) was added to a stirred solution of 7-hydroxy-3,4-dihydrocarbostyril (100 gm) in dimethylacetamide (500 ml) at ambient temperature. The reaction mixture was heated at 36° to 40° C. Sodium hydroxide (33.1 gm) was added to the reaction mixture at the interval of 30 min (Complete the addition of sodium hydroxide in 9 equal fractions in 4.0 hours). The reaction mixture was cooled at ambient temperature and D.M Water was added to it. The reaction mixture was extracted with ethylacetate. Organic layer was separated and washed with 5% brine and finally dried over sodium sulphate. The organic layer was evaporated to dryness under reduced pressure (10 mm) at 45° C. to obtain residue. To the residue cyclohexane (1000 ml) was added to give of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Citations

For This Compound
6
Citations
N Maljurić, A Protić, B Otašević, J Golubović… - Your hosts Macedonian … - researchgate.net
Aripiprazole is an atypical antipsychotic drug, recently approved for the treatment of acute manic and mixed episodes associated with bipolar disorder and as an additional treatment of …
Number of citations: 7 www.researchgate.net
W Chen, C Sun, Y Zhang, T Hu, F Zhu… - The Journal of …, 2019 - ACS Publications
Inorganic persulfate salts were identified as efficient reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones through the activation of readily available transition …
Number of citations: 9 pubs.acs.org
SJ Bonacorsi Jr, SC Waller… - Journal of Labelled …, 2006 - Wiley Online Library
Abstract Development of Aripiprazole as an oral treatment of schizophrenia required the synthesis of a suitably labeled drug product for use in human metabolism and pharmacokinetic …
K Nikolic, ND Filijović, B Maričić… - Journal of separation …, 2013 - Wiley Online Library
The development of an RP ‐ HPLC method for the separation of aripiprazole and its nine impurities was performed with the use of partial least squares regression, response surface plot …
N Djordjević Filijović, A Pavlović, K Nikolić… - Acta …, 2014 - akjournals.com
Aripiprazole is a novel atypical antipsychotic drug used in the treatment of schizophrenia. The sensitive and reproducible ion pair RPLC method was developed and validated for …
Number of citations: 29 akjournals.com
S Oljačić, A Arsić, D Obradović, K Nikolić… - JPC-Journal of Planar …, 2017 - akjournals.com
The retention behavior and lipophilicity of aripiprazole and its nine impurities as well as ziprasidone and its five impurities have been examined by thin-layer chromatography using RP-…
Number of citations: 4 akjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.